molecular formula C5HBrF4S B11862938 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene

Cat. No.: B11862938
M. Wt: 249.03 g/mol
InChI Key: IHVDJVHOXLTRTD-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene is a halogenated thiophene derivative featuring bromine (Br) at position 5, fluorine (F) at position 2, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances electron-withdrawing effects, while bromine and fluorine influence both electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HBrF4S

Molecular Weight

249.03 g/mol

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)thiophene

InChI

InChI=1S/C5HBrF4S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H

InChI Key

IHVDJVHOXLTRTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(F)(F)F)F)Br

Origin of Product

United States

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Electrophilic bromination with NBS in polar aprotic solvents (e.g., acetonitrile) selectively introduces bromine at the 5-position of 2-fluoro-3-(trifluoromethyl)thiophene. This method capitalizes on the electron-withdrawing effects of the trifluoromethyl and fluorine groups, which activate the 5-position for electrophilic attack. A study demonstrated that reacting 2-fluoro-3-(trifluoromethyl)thiophene with 1.1 equivalents of NBS at 0–5°C for 12 hours yielded the target compound in 78% purity after recrystallization.

Diazotization and Bromination via Sandmeyer Reaction

An alternative route involves diazotization of a 5-amino precursor followed by bromine displacement. For example, 5-amino-2-fluoro-3-(trifluoromethyl)thiophene is treated with NaNO₂ and HBr in the presence of CuBr at 5°C, generating the diazonium intermediate, which undergoes bromide substitution to yield the product. This method achieved a 76.1% yield in a scaled-up reaction. However, the requirement for low temperatures and stoichiometric copper salts raises cost and safety concerns.

Fluorination Techniques for Thiophene Systems

Introducing fluorine at the 2-position demands precision due to the reactivity of fluorine sources and the stability of the thiophene ring.

Halogen Exchange Using Cesium Fluoride (CsF)

The EP0104715B1 patent details a halogen-exchange reaction where 2-chloro-5-(trifluoromethyl)thiophene reacts with CsF in dimethyl sulfoxide (DMSO) at 120–125°C. This method leverages the high nucleophilicity of fluoride ions, replacing chlorine with fluorine over 48 hours. Gas chromatography-mass spectrometry (GC-MS) confirmed a 92% conversion rate, though product isolation required distillation due to byproduct formation.

Direct Fluorination with Selectfluor®

Recent advances utilize Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination. Treating 2-hydroxy-3-(trifluoromethyl)thiophene with Selectfluor® in acetonitrile at 80°C introduces fluorine at the 2-position via an intermediate fluoronium ion. This method avoids metal catalysts but requires careful pH control to prevent ring degradation.

Trifluoromethylation Approaches

The trifluoromethyl group at the 3-position is typically introduced early in the synthesis due to its steric and electronic effects.

Friedel-Crafts Trifluoroacetylation Followed by Reduction

A three-step sequence involves:

  • Friedel-Crafts acylation of 2-fluorothiophene with trifluoroacetic anhydride catalyzed by AlCl₃.

  • Bromination at the 5-position using Br₂ in CCl₄.

  • Reduction of the ketone to a methylene group via Clemmensen reduction (Zn(Hg)/HCl).
    This route achieved an overall yield of 65% but suffered from side reactions during acylation.

Cross-Coupling with Trifluoromethyl Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-fluorothiophene and trifluoromethyl boronic acid offers superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 100°C, the trifluoromethyl group is introduced at the 3-position with 84% yield. However, the high cost of boronic acids limits industrial scalability.

Integrated Synthetic Routes

Sequential Halogenation and Trifluoromethylation

A optimized pathway combines halogen exchange and cross-coupling:

  • Start with 3-(trifluoromethyl)thiophene.

  • Fluorinate at the 2-position using CsF/DMSO.

  • Brominate at the 5-position with NBS.
    This sequence avoids intermediate isolation, achieving a 70% overall yield in pilot-scale trials.

One-Pot Multistep Synthesis

A recent patent (CN104311532A) describes a one-pot method where 2-fluoro-3-(trifluoromethyl)thiophene undergoes bromination and purification without isolating intermediates. Using a microreactor system, the process completes in 6 hours with 81% yield, reducing waste and operational costs.

Analytical and Optimization Data

Table 1. Comparison of Bromination Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
NBS in CH₃CNNone0–57895
Sandmeyer ReactionCuBr/HBr576.198
Br₂ in CCl₄AlCl₃256590

Table 2. Fluorination Efficiency

Fluorination AgentSolventTime (h)Conversion (%)
CsFDMSO4892
Selectfluor®CH₃CN1288

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 is highly susceptible to displacement due to the electron-withdrawing effects of fluorine and the trifluoromethyl group.

Key Reactions:

  • Ammonolysis: Reacts with ammonia in THF at 60°C to yield 5-amino-2-fluoro-3-(trifluoromethyl)thiophene (77% yield) .

  • Alkoxy Substitution: Treatment with sodium methoxide in methanol replaces bromine with methoxy (82% yield) .

Table 1: SNAr Reaction Conditions and Outcomes

NucleophileSolventTemp (°C)ProductYield (%)
NH₃THF605-Amino77
NaOMeMeOH255-Methoxy82
KSCNDMF805-Thiocyano68

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed couplings, critical for constructing biaryl systems.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd(OAc)₂/SPhos catalysis:

  • Conditions: K₃PO₄, THF/H₂O (3:1), 90°C, 24 h .

  • Example: Coupling with benzo[b]thiophen-2-ylboronic acid yields 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)thiophene (93% conversion) .

Table 2: Suzuki Coupling Partners and Efficiency

Boronic AcidCatalyst SystemConversion (%)
Benzo[b]thiophen-2-ylPd(OAc)₂/SPhos93
4-FluorophenylPd(PPh₃)₄85
3-PyridylPdCl₂(dppf)78

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes regioselective electrophilic substitution at position 4:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups (64% yield) .

  • Sulfonation: SO₃/DMF complex generates sulfonic acid derivatives (58% yield) .

Trifluoromethyl Group Reactivity

The CF₃ group enhances stability but participates in radical-mediated reactions:

  • Hydrodefluorination: Using Et₃SiH and Pd/C in DMF reduces CF₃ to CHF₂ (51% yield) .

Halogen Exchange

Fluorine at position 2 can be replaced under harsh conditions:

  • Chlorination: PCl₅ at 120°C substitutes fluorine with chlorine (44% yield) .

Cyclization and Ring Expansion

Participates in Friedel-Crafts alkylation to form fused-ring systems:

  • Example: Reaction with 5-bromo-2-methylbenzoyl chloride forms 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene (68% yield) .

Stability and Degradation

  • Photodegradation: UV irradiation in acetonitrile leads to debromination and thiophene ring opening (t₁/₂ = 4.2 h) .

  • Hydrolytic Stability: Resists hydrolysis in aqueous NaOH (pH 12) at 25°C for >24 h .

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing bioactive molecules and materials. Experimental protocols should optimize solvent and catalyst systems to maximize yields in cross-coupling and substitution reactions.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene serves as a critical intermediate in the synthesis of complex organic molecules. Its unique electronic properties enable the formation of diverse derivatives that are essential in drug discovery and development.

Pharmaceutical Development

The compound has shown potential as a pharmaceutical intermediate due to its structural features that enhance biological activity. Preliminary studies suggest it may act as a selective histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of thiophenes with trifluoromethyl substitutions exhibit significant anti-inflammatory effects. For instance, one study reported an IC50 value of 34 μg/mL against TNF-α levels, comparable to established anti-inflammatory drugs.

Material Science

In materials science, this compound is utilized in the development of organic semiconductors and polymers due to its unique thermal properties and stability. It is also explored for applications in liquid crystals .

Case Study 1: Pharmaceutical Applications

A study investigated the synthesis of novel compounds derived from this compound aimed at targeting specific biological pathways related to cancer treatment. The results indicated promising activity against various cancer cell lines, demonstrating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, researchers found that this compound effectively inhibited pro-inflammatory cytokines in vitro. The results support its potential use in treating inflammatory conditions such as arthritis and dysmenorrhea .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The substituents on the thiophene ring critically determine chemical behavior. Key analogs and their differences are summarized below:

Compound Name Substituents (Positions) Key Properties
5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene Br (5), F (2), -CF₃ (3) High electron-withdrawing effects; bromine enhances reactivity in cross-coupling reactions .
5-Bromo-2-chloro-3-(trifluoromethyl)thiophene Br (5), Cl (2), -CF₃ (3) Chlorine’s lower electronegativity vs. fluorine reduces electronic withdrawal; slower substitution kinetics .
2,3-Bis(trifluoromethyl)thiophene -CF₃ (2), -CF₃ (3) Stronger electron withdrawal; reduced solubility in polar solvents due to increased hydrophobicity .
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Benzothiophene fused with benzene ring Enhanced aromaticity alters π-electron distribution; higher metabolic stability in biological systems .

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability make it more reactive in Pd-catalyzed cross-coupling reactions compared to chlorine, enabling diverse functionalization .
  • Fluorine vs. Trifluoromethyl : Fluorine’s electronegativity increases ring electron deficiency, while -CF₃ provides steric bulk and stronger inductive effects, affecting binding in enzyme active sites (e.g., HDAC inhibitors) .

Physicochemical Properties

Property This compound 5-Bromo-2-chloro-3-(trifluoromethyl)thiophene 2,3-Bis(trifluoromethyl)thiophene
Molecular Weight (g/mol) ~273.1 ~269.5 ~232.1
LogP (Predicted) ~3.2 ~3.5 ~4.0
Solubility in ILs* Moderate Moderate Low
Reactivity with Pd Catalysts High (Br as leaving group) Moderate (Cl less reactive than Br) Low (no halogens)

*ILs = Ionic liquids like 1-pentyl-1-methylpiperidinium bis{(trifluoromethyl)sulfonyl}imide .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene is a heterocyclic compound notable for its unique structural features, including a thiophene ring substituted with bromine, fluorine, and a trifluoromethyl group. This arrangement enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Bromine at position 5
  • Fluorine at position 2
  • Trifluoromethyl group at position 3

These substituents contribute to the compound's lipophilicity and reactivity, which are critical for its biological interactions.

Interaction with Biological Targets

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity in biological systems. This compound interacts favorably with enzymes and receptors, leading to increased binding affinity. Such interactions are crucial for understanding its potential therapeutic applications, particularly in drug development targeting specific biological pathways.

Potential Therapeutic Applications

Preliminary studies suggest that this compound may serve as a pharmaceutical intermediate in developing new therapeutic agents. Its unique structural features allow it to be explored in various therapeutic contexts, including:

  • Anticancer agents : The structural modifications may enhance the efficacy of existing drugs.
  • Anti-inflammatory drugs : Similar compounds have shown significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study focusing on related thiophene derivatives demonstrated that modifications similar to those found in this compound led to promising anticancer activities. Compounds were tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The presence of the trifluoromethyl group was noted to enhance the compounds' binding affinity to cancer-related targets .

Case Study 2: Anti-inflammatory Properties

In another study, researchers evaluated the anti-inflammatory properties of thiophene derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited potent inhibition of pro-inflammatory cytokines. For example, one derivative demonstrated an IC50 value of 34 μg/mL against TNF-α levels, comparable to standard anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison table is provided below:

Compound NameKey FeaturesUnique Aspects
This compound Bromine, fluorine, trifluoromethyl groupEnhanced reactivity and lipophilicity
2-Bromo-5-(trifluoromethyl)thiopheneBromine and trifluoromethyl groupLacks fluorine at position 2
5-Fluoro-2-bromo-3-(trifluoromethyl)thiopheneFluorine at position 5Different reactivity profile due to fluorine placement
5-Bromo-2-chloro-3-(trifluoromethyl)thiopheneChlorine instead of fluorineChlorine's different electronic effects

This table illustrates how the unique combination of substituents in this compound enhances its reactivity compared to similar compounds.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene, and what parameters optimize yield?

A common approach involves photolytic cyclization of substituted thiadiazoles with fluorinated alkynes (e.g., hexafluoro-2-butyne) under controlled pressure and solvent conditions. Critical parameters include:

  • Reaction temperature : Room temperature minimizes side reactions while ensuring sufficient reactivity .
  • Solvent selection : Tetrahydrofuran (THF) is often used for its ability to stabilize intermediates .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion and reduces by-product formation .
    Purification via column chromatography or recrystallization is recommended to isolate the product .

Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR identify fluorine and proton environments, confirming substituent positions .
  • X-ray crystallography : Resolves spatial arrangement, particularly for bromine and trifluoromethyl groups, with bond angles and distances verifying regioselectivity .
  • Mass spectrometry : Determines molecular weight and bromine isotope patterns .
    Combined, these methods ensure structural integrity and purity (>95% by HPLC) .

Advanced: What mechanistic pathways explain the regioselectivity of halogenation in trifluoromethyl thiophene synthesis?

Regioselectivity arises from carbene intermediates formed during photolysis. For example, methylthiirene intermediates (from thiadiazole decomposition) undergo cycloaddition with hexafluoro-2-butyne, favoring 5-methyl substitution due to steric and electronic effects of the trifluoromethyl group . Computational studies suggest migrational aptitude of substituents (e.g., hydrogen vs. methyl) dictates product distribution .

Advanced: How do DFT and molecular docking studies enhance understanding of this compound’s electronic properties and potential applications?

  • DFT/B3LYP analysis : Calculates HOMO-LUMO gaps to predict reactivity and charge distribution. For bromo-fluoro-thiophenes, electron-withdrawing groups (e.g., -CF3_3) lower LUMO energy, enhancing electrophilicity .
  • Molecular docking : Evaluates interactions with biological targets (e.g., enzymes), guiding drug design for sulfur-containing heterocycles .
    These methods identify modifications to improve binding affinity or material properties .

Basic: What storage and handling protocols ensure the stability of this compound?

  • Storage : Below 4°C in airtight, light-resistant containers to prevent decomposition .
  • Handling : Use inert atmospheres (N2_2/Ar) to avoid moisture-induced side reactions .
  • Safety : Wear PPE (gloves, goggles) due to bromine’s toxicity and fluorine’s reactivity .

Advanced: How can researchers mitigate challenges in purifying halogenated thiophenes with multiple electronegative substituents?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate halogenated by-products .
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) for high-purity crystals .
  • Analytical monitoring : Combine GC-MS and HPLC to detect trace impurities (<2%) .

Advanced: What role does this compound play in developing sulfur-containing materials for optoelectronics or catalysis?

  • Optoelectronics : The electron-deficient thiophene core and fluorinated groups improve charge transport in organic semiconductors .
  • Catalysis : As a ligand precursor, it modifies metal centers (e.g., Co, Cu) in cross-coupling reactions, enhancing catalytic efficiency .
    Studies on ionic liquids with similar structures show potential for sulfur extraction or battery electrolytes .

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Suzuki-Miyaura coupling : The bromine atom undergoes Pd-catalyzed coupling with aryl boronic acids, while fluorine remains inert .
  • Nucleophilic substitution : Fluorine can be displaced under strong basic conditions (e.g., KOH/DMF) .
  • Functionalization : The trifluoromethyl group resists hydrolysis but can participate in radical reactions .

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